(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran
Overview
Description
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran typically involves multiple steps, including bromination, methoxylation, and cyclization reactions. The starting materials are usually commercially available phenolic compounds, which undergo bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxylation step involves the introduction of methoxy groups using methanol and a suitable catalyst. Finally, the cyclization reaction is carried out to form the benzofuran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Methoxy derivatives.
Scientific Research Applications
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-2,3-dihydro-1-benzofuran: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran lies in its specific substitution pattern and stereochemistry, which contribute to its distinct chemical and biological properties. The presence of both bromine and methoxy groups, along with the benzofuran ring system, makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO4/c1-25-17-7-4-14(5-8-17)23-22(20-12-16(24)6-9-21(20)28-23)15-10-18(26-2)13-19(11-15)27-3/h4-13,22-23H,1-3H3/t22-,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCMAJEZRWTMR-DHIUTWEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133154 | |
Record name | (2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2,3-dihydro-2-(4-methoxyphenyl)benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632406-55-3 | |
Record name | (2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2,3-dihydro-2-(4-methoxyphenyl)benzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632406-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2,3-dihydro-2-(4-methoxyphenyl)benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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